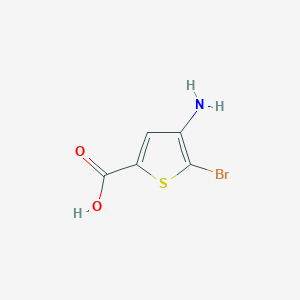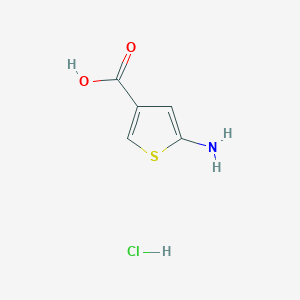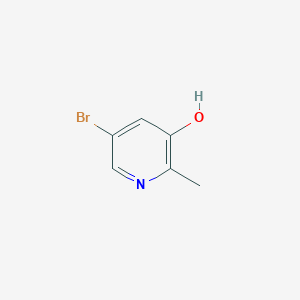
6-Fluoro-2,3-dihidro-1,4-benzodioxina
Descripción general
Descripción
6-Fluoro-2,3-dihydro-1,4-benzodioxine, also known as 6-F-BzD, is an organic compound belonging to the class of heterocyclic compounds. It is a member of the benzodioxine family and is composed of a six-membered ring with two oxygen atoms and one nitrogen atom. 6-F-BzD is an important compound in the field of organic chemistry due to its wide range of applications in both medicinal and industrial research.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
6-Fluoro-2,3-dihidro-1,4-benzodioxina: los derivados se han estudiado por su potencial como agentes antimicrobianos. La presencia del átomo de flúor es conocida por mejorar la bioactividad de los compuestos farmacéuticos, haciéndolos efectivos contra una gama de patógenos microbianos .
Investigación antiviral
En el campo de la investigación antiviral, estos compuestos han demostrado ser prometedores debido a su capacidad para interferir con los procesos de replicación viral. Su flexibilidad estructural permite el diseño de moléculas que pueden dirigirse a proteínas virales específicas .
Agentes antihipertensivos
El andamiaje de This compound se ha utilizado en el desarrollo de fármacos antihipertensivos. Estos compuestos pueden actuar como vasodilatadores, reduciendo la presión arterial al relajar los músculos lisos vasculares .
Actividad antidiabética
La investigación ha indicado que los derivados de este compuesto pueden tener aplicaciones en el tratamiento de la diabetes. Pueden modular la liberación de insulina o imitar la acción de la insulina, lo que ayuda en la regulación de la glucosa en sangre .
Propiedades anticancerígenas
Hay una investigación en curso sobre las propiedades anticancerígenas de This compound. Estos compuestos pueden inhibir el crecimiento y la proliferación de células cancerosas al interferir con las vías de señalización celular .
Modulación del receptor AMPA
Estos compuestos se han sintetizado y probado como activadores de los receptores AMPA, que participan en la transmisión sináptica rápida en el sistema nervioso central. Esto tiene implicaciones para el tratamiento de trastornos neurológicos .
Activación del canal KATP
Los derivados de This compound se han creado como activadores del canal KATP. Estos canales juegan un papel crucial en el metabolismo celular y la regulación de la secreción de insulina .
Síntesis de espirolactonas
Una aplicación novedosa en química orgánica implica el uso de This compound en la síntesis de espirolactonas a través de la espiroanulación catalizada por Rh(III). Este proceso es significativo para crear estructuras rígidas en química medicinal .
Safety and Hazards
The safety information for “6-Fluoro-2,3-dihydro-1,4-benzodioxine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Mode of Action
The presence of a halogen (fluorine) at the C-6 position may contribute to its activity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Análisis Bioquímico
Biochemical Properties
6-Fluoro-2,3-dihydro-1,4-benzodioxine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or affecting substrate affinity .
Cellular Effects
The effects of 6-Fluoro-2,3-dihydro-1,4-benzodioxine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic processes or signal transduction pathways, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 6-Fluoro-2,3-dihydro-1,4-benzodioxine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-2,3-dihydro-1,4-benzodioxine can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound may degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Fluoro-2,3-dihydro-1,4-benzodioxine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes or induction of oxidative stress. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
6-Fluoro-2,3-dihydro-1,4-benzodioxine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within cells .
Transport and Distribution
The transport and distribution of 6-Fluoro-2,3-dihydro-1,4-benzodioxine within cells and tissues are important for understanding its overall effects. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes or its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its activity and function .
Subcellular Localization
The subcellular localization of 6-Fluoro-2,3-dihydro-1,4-benzodioxine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization provides insights into its specific roles within cells .
Propiedades
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBRMEJPAIVOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499301 | |
| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60458-98-2 | |
| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60458-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)







